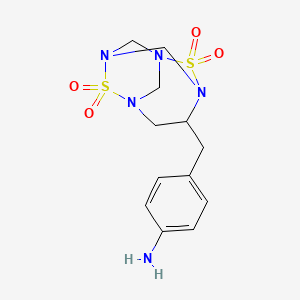

TETS-4-Methylaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C12H17N5O4S2 |

|---|---|

分子量 |

359.4 g/mol |

IUPAC名 |

4-[(2,2,7,7-tetraoxo-2λ6,7λ6-dithia-1,3,6,8-tetrazatricyclo[4.3.1.13,8]undecan-4-yl)methyl]aniline |

InChI |

InChI=1S/C12H17N5O4S2/c13-11-3-1-10(2-4-11)5-12-6-14-7-15-8-16(22(14,18)19)9-17(12)23(15,20)21/h1-4,12H,5-9,13H2 |

InChIキー |

NEZHGJYJYANLPP-UHFFFAOYSA-N |

正規SMILES |

C1C(N2CN3CN(S2(=O)=O)CN1S3(=O)=O)CC4=CC=C(C=C4)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylaniline, also commonly known as p-toluidine, is an aromatic amine that serves as a crucial building block and intermediate in a multitude of industrial and research applications. Its chemical structure, characterized by a methyl group and an amino group attached to a benzene ring at the para position, dictates its reactivity and physical properties. This guide provides a comprehensive overview of the core chemical properties, structural details, and key experimental protocols related to 4-methylaniline, tailored for a technical audience in research and development.

Chemical Structure and Identification

4-Methylaniline is an organic compound with the chemical formula C₇H₉N.[1][2] Structurally, it consists of a benzene ring substituted with a methyl group (-CH₃) and an amino group (-NH₂) at positions 1 and 4, respectively. This para-substitution pattern is a key feature influencing its chemical behavior, particularly in electrophilic aromatic substitution reactions.[1] The presence of the electron-donating amino and methyl groups activates the aromatic ring, making it more susceptible to electrophilic attack than benzene.

The chemical structure of 4-Methylaniline is depicted below.

Caption: Chemical structure of 4-Methylaniline (p-Toluidine).

Identifiers:

-

Systematic Name: 4-Methylbenzenamine

-

Common Names: p-Toluidine, 4-Aminotoluene[2]

-

CAS Number: 106-49-0[2]

Physicochemical Properties

4-Methylaniline is typically a colorless to light brown solid at room temperature, possessing a characteristic amine odor.[1][4] Its properties are summarized in the tables below.

Table 1: Physical Properties of 4-Methylaniline

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow or light brown solid | [1][4][5] |

| Melting Point | 41 - 46 °C | [2][3][4] |

| Boiling Point | 200 - 204 °C | [2][3] |

| Density | 1.046 - 1.05 g/cm³ at 20 °C | [2][5][6] |

| Flash Point | 87 °C | [3][4] |

| Vapor Pressure | 1.3 mbar at 43 °C | [4] |

| Refractive Index | 1.553 - 1.5636 | [3][7] |

Table 2: Solubility and Spectroscopic Data of 4-Methylaniline

| Property | Value | Reference(s) |

| Water Solubility | 7 g/L; Poorly soluble | [2][5] |

| Solvent Solubility | Soluble in ethanol, ether, acetone, methanol, and dilute acids | [1][3] |

| Log P (Octanol/Water) | 2.96 | [7] |

| 1H NMR | Spectroscopic data available | [8][9] |

| 13C NMR | Spectroscopic data available | [8][10] |

| IR Spectrum | Spectroscopic data available | [9][11] |

| Mass Spectrum | Spectroscopic data available | [11][12] |

Chemical Reactivity and Synthesis

The chemical properties of 4-methylaniline are similar to those of aniline and other aromatic amines. The amino group imparts weak basicity to the molecule.[2] It readily reacts with acids to form ammonium salts, which enhances its solubility in acidic water.[2]

A primary application of 4-methylaniline is as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][13] It undergoes various chemical reactions, including electrophilic aromatic substitution and oxidation.[1]

Synthesis of 4-Methylaniline

A common laboratory and industrial method for the preparation of 4-methylaniline is the reduction of p-nitrotoluene.[2][3]

Electrophilic Aromatic Substitution: Nitration Pathway

To control the position of substitution and prevent oxidation of the amino group, electrophilic aromatic substitution reactions on 4-methylaniline often require a protection-deprotection strategy. The amino group is typically acetylated to form an amide, which is less activating and sterically hinders the ortho positions. The following workflow illustrates the synthesis of 2-nitro-4-methylaniline.

Caption: Workflow for the synthesis of 2-nitro-4-methylaniline.

Experimental Protocols

Protocol for the Synthesis of N-Acetyl-4-methylaniline (Acylation)

This protocol is adapted from established microscale and comprehensive organic chemistry experimental procedures.[14][15]

-

Reaction Setup: In a suitable round-bottom flask or conical vial equipped with a magnetic stirrer and reflux condenser, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 20 mL of a suitable solvent like dry toluene or 500 µL of acetic acid for smaller scales.[14][15]

-

Reagent Addition: Slowly add 10.2 g (0.1 mol) of acetic anhydride dropwise to the stirred solution. If necessary, maintain the temperature below 80°C.[15]

-

Reaction: Reflux the mixture with stirring for 15-30 minutes.[14]

-

Isolation: After reflux, cool the reaction mixture to room temperature. Pour the mixture into approximately 5 mL of ice water to precipitate the product.[14]

-

Purification: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals thoroughly with cold deionized water and then with a non-polar solvent like petroleum ether.[14][15] The product can be further purified by recrystallization from an ethanol/water mixture.[15]

Protocol for the Nitration of N-Acetyl-4-methylaniline

This procedure details the subsequent nitration step.[15]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 12.5 mL of glacial acetic acid and 14 g (0.094 mol) of N-acetyl-4-methylaniline.

-

Acid Addition: Slowly add 25 mL of concentrated sulfuric acid to the mixture while stirring. Cool the mixture in an ice/salt bath to 0-2 °C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by combining 7.5 mL of concentrated nitric acid and 3.5 mL of concentrated sulfuric acid. Cool this mixture.

-

Reaction: Add the cold nitrating mixture dropwise to the N-acetyl-4-methylaniline solution, ensuring the reaction temperature remains below 10 °C.

-

Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture over crushed ice (approx. 150 g) to precipitate the product.

-

Isolation and Purification: Filter the product under vacuum, wash thoroughly with cold water, and dry. Recrystallize from ethanol or petroleum ether.[15]

Protocol for the Analysis of 4-Methylaniline by HPLC

This protocol is based on methods for analyzing aniline and its derivatives.[16][17]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample containing 4-methylaniline in a suitable solvent, such as an acetonitrile-water mixture. If the analyte is in a complex matrix (e.g., indigo dye), an initial extraction step is necessary. For solid samples, this may involve reduction to a soluble form followed by acidic extraction.[16]

-

Chromatographic System:

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 190 nm for maximum sensitivity to aniline derivatives).[16]

-

Quantification: Create a calibration curve using standard solutions of 4-methylaniline of known concentrations. Quantify the amount of 4-methylaniline in the sample by comparing its peak area to the calibration curve.

Safety and Handling

4-Methylaniline is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin.[6][18] It is also suspected of causing cancer and is very toxic to aquatic life.[6][18]

-

Handling: Use only in a well-ventilated area or with appropriate exhaust ventilation. Wear suitable protective clothing, gloves, and eye/face protection.[18][19] Avoid breathing dust, fumes, or vapors.[19]

-

Storage: Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Keep containers tightly closed and protect from direct sunlight.[4] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[19] If swallowed, call a poison center or doctor immediately.[19]

Applications

4-Methylaniline is a versatile chemical intermediate with a range of applications:

-

Dye Synthesis: It is a key precursor in the production of various dyes.[1][3]

-

Pharmaceuticals and Agrochemicals: It serves as a building block in the synthesis of active pharmaceutical ingredients and pesticides.[1]

-

Polymer Chemistry: Used in the manufacturing of certain polymers and resins.[20]

-

Analytical Chemistry: Employed as a reagent for the spectrophotometric determination of elements like gold and tungsten.[3]

-

Organic Synthesis: Widely used in research laboratories for developing novel compounds and exploring new chemical reactions.[20]

References

- 1. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]

- 2. Toluidine - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. 4-methylaniline [stenutz.eu]

- 8. 4-Methylaniline hydrochloride(540-23-8) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. p-Aminotoluene [webbook.nist.gov]

- 12. 4-Methylbenzylidene-4-methylaniline [webbook.nist.gov]

- 13. echemi.com [echemi.com]

- 14. chemistry-online.com [chemistry-online.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. godeepak.com [godeepak.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. chemimpex.com [chemimpex.com]

The Role of TETS-4-Methylaniline in Neuroscience: A Technical Guide for Researchers

An In-depth Examination of a Key Hapten in the Study of the Neurotoxin TETS

This technical guide provides a comprehensive overview of TETS-4-Methylaniline and its application in the field of neuroscience. Primarily, this compound serves as a crucial hapten in the development of immunoassays for the detection of Tetramethylenedisulfotetramine (TETS), a potent neurotoxin. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of TETS, and the synthesis and application of this compound in neurotoxicity research.

Introduction: The Neurotoxic Threat of Tetramethylenedisulfotetramine (TETS)

Tetramethylenedisulfotetramine (TETS) is a highly toxic compound that has been used as a rodenticide.[1] Its high toxicity to humans and the lack of a specific antidote make it a significant public health concern and a potential chemical threat agent.[1] TETS is an odorless, tasteless, and water-soluble white crystalline powder, which allows it to be easily concealed in food and water.[2][3]

The primary neurotoxic effect of TETS is the induction of severe, often lethal, seizures.[4] It acts as a potent, non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6][7] By blocking the chloride channel of the GABA-A receptor, TETS inhibits the primary pathway for inhibitory neurotransmission in the central nervous system, leading to uncontrolled neuronal excitation and convulsions.[2][3] The lethal dose for humans is estimated to be between 7 and 10 mg.[5][6]

Given the danger posed by TETS, the development of rapid, sensitive, and specific methods for its detection is a critical area of research in neuroscience and public safety. This has led to the development of immunoassays, which rely on the production of antibodies that can specifically recognize and bind to TETS.

This compound: A Hapten for TETS Detection

Small molecules like TETS are not immunogenic on their own, meaning they cannot induce an immune response to produce antibodies. To overcome this, TETS is chemically modified into a hapten , a small molecule that can be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then immunogenic and can be used to generate antibodies that recognize the hapten portion, which is structurally similar to the target molecule (TETS).

This compound is a synthetically derived hapten of TETS. It is designed to mimic the structure of TETS while incorporating a functional group (the 4-methylaniline moiety) that allows for its conjugation to carrier proteins.[2] The development of a library of TETS haptens, including this compound, has been a key advancement in the creation of immunoassays for TETS detection.[1][4]

Signaling Pathway of TETS Neurotoxicity

The neurotoxic effects of TETS are a direct result of its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a central role in inhibitory neurotransmission. The following diagram illustrates the signaling pathway disrupted by TETS.

Caption: Signaling pathway of TETS neurotoxicity at a GABAergic synapse.

Quantitative Data

The following tables summarize key quantitative data related to the neurotoxicity of TETS and the characterization of TETS analogues.

Table 1: Toxicity of TETS

| Parameter | Value | Species | Reference |

| LD50 (Lethal Dose, 50%) | 0.1 mg/kg | Laboratory Animals | [1][7] |

| Estimated Lethal Dose | 7-10 mg | Humans | [5][6] |

Table 2: In Vitro Activity of TETS and Analogues on GABA-A Receptors

| Compound | Receptor Subtype | IC50 (nM) | 95% Confidence Interval (nM) | Reference |

| TETS | α2β3γ2 | 480 | 320-640 | [6] |

| TETS | α6β3γ2 | 400 | 290-510 | [6] |

| TETS | α1β2γ2 | 8000 | - | [8] |

| TETS Analogue 4a | - | 7150 (EC50) | 3130-16350 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of TETS and the use of this compound.

Synthesis of this compound Hapten

The synthesis of TETS haptens, including this compound, involves a multi-step chemical process. A general approach is described in Barnych et al., 2017. The following is a representative protocol based on the synthesis of similar TETS analogues.

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Triethylamine

-

4-Methylaniline

-

Formaldehyde

-

Appropriate solvents (e.g., dichloromethane, diethyl ether)

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Boc Protection of Sulfamide: React chlorosulfonyl isocyanate (CSI) with tert-butanol, followed by the addition of triethylamine and 4-methylaniline to yield the Boc-protected sulfamide derivative of 4-methylaniline.

-

Deprotection and Condensation: The Boc protecting group is cleaved under acidic conditions.

-

Cyclization: The deprotected sulfamide is then condensed with formaldehyde in a one-pot procedure to form the this compound hapten.

-

Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

-

Characterization: The structure and purity of the synthesized hapten are confirmed using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Development of a Competitive Indirect ELISA for TETS Detection

The following protocol outlines the general steps for a competitive indirect enzyme-linked immunosorbent assay (ELISA) for the detection of TETS, utilizing antibodies raised against a TETS-hapten conjugate.

Materials:

-

Microtiter plates (96-well)

-

Coating antigen (TETS-hapten conjugated to a carrier protein different from the immunizing carrier, e.g., ovalbumin)

-

Anti-TETS polyclonal or monoclonal antibodies

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TETS standards and samples

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2M H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL solution in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate as described in step 2.

-

Competitive Reaction: Add 50 µL of TETS standard or sample and 50 µL of the anti-TETS antibody solution to each well. Incubate for 1-2 hours at room temperature. During this step, free TETS in the sample competes with the coated TETS-hapten for binding to the antibody.

-

Washing: Wash the plate to remove unbound antibodies and TETS.

-

Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity is inversely proportional to the concentration of TETS in the sample.

Electrophysiological Recording of TETS Activity in Cultured Hippocampal Neurons

This protocol describes how to measure the effect of TETS on neuronal activity using whole-cell patch-clamp recordings from cultured hippocampal neurons.

Materials:

-

Primary hippocampal neuron cultures on coverslips

-

External recording solution (e.g., artificial cerebrospinal fluid)

-

Internal pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

TETS stock solution

Procedure:

-

Cell Culture: Prepare primary cultures of hippocampal neurons from embryonic rodents and plate them on coverslips.

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with external recording solution.

-

Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration.

-

Baseline Recording: Record baseline neuronal activity, such as spontaneous postsynaptic currents, in the absence of TETS.

-

TETS Application: Perfuse the recording chamber with a known concentration of TETS.

-

Data Acquisition: Record the changes in neuronal activity in the presence of TETS. This may include a decrease in the frequency and amplitude of inhibitory postsynaptic currents (IPSCs) or an increase in spontaneous firing.

-

Data Analysis: Analyze the recorded data to quantify the effects of TETS on neuronal function.

Visualizations of Experimental Workflows

Hapten-Carrier Conjugation and Antibody Production Workflow

The following diagram illustrates the process of generating antibodies against TETS using a hapten-carrier conjugate approach.

Caption: Workflow for the production of anti-TETS antibodies.

Competitive Indirect ELISA Workflow

The diagram below outlines the key steps in a competitive indirect ELISA for the detection of TETS.

Caption: Workflow of a competitive indirect ELISA for TETS detection.

Conclusion

This compound is not directly used to study neuronal processes but is an indispensable tool in the field of neurotoxicology. Its role as a hapten has enabled the development of sensitive and specific immunoassays for the detection of the dangerous neurotoxin TETS. This technical guide provides a foundational understanding of the importance of this compound, the neurotoxic mechanism of TETS, and the experimental approaches used in this area of research. The provided protocols and diagrams serve as a valuable resource for researchers and professionals working to mitigate the threats posed by neurotoxic agents.

References

- 1. Development of tetramethylenedisulfotetramine (TETS) hapten library: synthesis, electrophysiological studies and immune response in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Development of Tetramethylenedisulfotetramine (TETS) Hapten Library: Synthesis, Electrophysiological Studies, and Immune Response in Rabbits. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Multisite electrophysiological recordings by self-assembled loose-patch-like junctions between cultured hippocampal neurons and mushroom-shaped microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indirect and Direct ELISA | Abcam [abcam.com]

TETS-4-Methylaniline mechanism of action as a hapten

An In-depth Technical Guide to the Mechanism of 4-Methylaniline as a Hapten

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Small organic molecules, known as haptens, are generally not immunogenic on their own but can elicit a robust immune response when covalently bound to a larger carrier molecule, typically a protein. 4-Methylaniline (also known as p-toluidine) is an aromatic amine that functions as a prohapten; it requires metabolic activation to form reactive intermediates that can covalently bind to endogenous proteins. This guide provides a detailed technical overview of the mechanism of action of 4-methylaniline as a hapten, from its bioactivation and protein conjugation to the subsequent T-cell-dependent immune response. It includes detailed experimental protocols for the synthesis of hapten-carrier conjugates and for the detection of specific antibodies via ELISA, alongside illustrative quantitative data and diagrams of the key molecular pathways.

The Haptenic Nature of 4-Methylaniline

4-Methylaniline is a small molecule (MW: 107.15 g/mol ) that is incapable of inducing an immune response in its native state.[1][2] To become immunogenic, it must first undergo a process of bioactivation and then covalent binding to a larger carrier protein, a process known as haptenation.[3]

Metabolic Activation: The Prohapten Concept

Aromatic amines like 4-methylaniline are considered prohaptens, meaning they are not intrinsically reactive towards proteins but are converted into reactive electrophilic metabolites by metabolic enzymes.[4] The primary pathway for this bioactivation is N-oxidation, mediated largely by cytochrome P450 (CYP) enzymes in the liver and other tissues. This process generates highly reactive intermediates, such as N-hydroxy-4-methylaniline and the corresponding nitroso derivative (4-nitrosotoluene). These metabolites are electrophilic and can readily react with nucleophilic residues on proteins.[5] The formation of such reactive metabolites is also linked to the toxic effects of toluidines, such as methemoglobinemia.[6][7]

Figure 1. Metabolic activation of 4-methylaniline and subsequent haptenation to a carrier protein.

Covalent Binding to Carrier Proteins (Haptenation)

The electrophilic metabolites of 4-methylaniline form stable covalent bonds with nucleophilic side chains of amino acids on endogenous or exogenous proteins.[8] Common targets include the thiol group of cysteine and the epsilon-amino group of lysine.[8] This irreversible binding results in the formation of a hapten-carrier conjugate. This newly formed conjugate is large enough to be recognized by the immune system and is processed as a foreign antigen, thereby initiating an adaptive immune response.

T-Cell Dependent Immune Response to 4-Methylaniline Adducts

The immune response to hapten-carrier conjugates is a classic example of a T-cell-dependent humoral response, involving the coordinated action of antigen-presenting cells (APCs), T-helper cells (CD4+), and B cells.[9][10]

Antigen Presentation

APCs, such as dendritic cells and macrophages, internalize the 4-methylaniline-protein conjugate. Inside the APC, the protein carrier is proteolytically degraded into smaller peptides. These carrier-derived peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the APC.[11] The 4-methylaniline hapten itself is generally too small to be presented by MHC molecules and is not recognized by T cells.[12]

T-Helper Cell Activation

Naive CD4+ T-helper cells with T-cell receptors (TCRs) that specifically recognize the carrier peptide-MHC II complex will bind to the APC. This binding, along with co-stimulatory signals (e.g., the interaction between CD28 on the T cell and B7 on the APC), leads to the activation, proliferation, and differentiation of the T-helper cell into effector T-helper cells.[5][13]

B-Cell Activation and Antibody Production

B cells are activated through a process of linked recognition. A naive B cell with a B-cell receptor (BCR) specific for the 4-methylaniline hapten binds to the hapten-carrier conjugate.[11] The entire conjugate is internalized, and the B cell processes the carrier protein and presents its peptides on MHC class II molecules, similar to an APC.[5]

An activated T-helper cell, which was primed by an APC presenting the same carrier peptides, can now recognize the peptide-MHC II complex on the B cell. This interaction, stabilized by the CD40-CD40L co-stimulatory signal, prompts the T-helper cell to release cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[9][10] These cytokines provide the necessary signals for the B cell to undergo clonal expansion and differentiate into antibody-secreting plasma cells. These plasma cells produce antibodies that are highly specific for the 4-methylaniline hapten.

Figure 2. Signaling pathway for T-cell dependent activation of B cells by a hapten-carrier conjugate.

Experimental Protocols

Synthesis of 4-Methylaniline-KLH Conjugate via Glutaraldehyde

This protocol describes the conjugation of 4-methylaniline to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein, using glutaraldehyde as a crosslinker.[14] Glutaraldehyde reacts with primary amine groups, present on both 4-methylaniline and lysine residues of KLH, to form stable linkages.

Materials:

-

4-Methylaniline (p-Toluidine)

-

Keyhole Limpet Hemocyanin (KLH)

-

Glutaraldehyde (25% solution)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glycine

-

Dialysis tubing (10 kDa MWCO)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare Solutions:

-

Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4) in a small glass vial.

-

Dissolve 5 mg of 4-methylaniline in 1 mL of PBS. Some gentle warming or addition of a small amount of DMSO may be required for full dissolution.

-

Prepare a 1% glutaraldehyde solution by diluting the 25% stock solution with PBS.

-

-

Activation and Conjugation:

-

Place the vial with the KLH solution on a magnetic stirrer.

-

Slowly, add the 1 mL of 4-methylaniline solution to the KLH solution while stirring.

-

Dropwise, add 500 µL of the 1% glutaraldehyde solution to the KLH/4-methylaniline mixture.

-

Allow the reaction to proceed for 2 hours at room temperature with continuous stirring. The solution may turn a pale yellow/brown color.

-

-

Quenching:

-

Add 250 µL of 1 M glycine solution to the reaction mixture to quench any unreacted glutaraldehyde.

-

Stir for an additional 30 minutes at room temperature.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

-

Dialyze against 2 L of PBS (pH 7.4) at 4°C.

-

Change the PBS buffer at least 4 times over a 48-hour period to remove unreacted hapten and crosslinker.

-

-

Final Product:

-

Recover the conjugate from the dialysis tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Store the 4-methylaniline-KLH conjugate at -20°C or -80°C in aliquots.

-

Indirect ELISA for Anti-4-Methylaniline IgG

This protocol details an indirect ELISA to detect and quantify IgG antibodies specific for 4-methylaniline in serum from immunized animals.[15][16] A 4-methylaniline-BSA conjugate is used as the coating antigen to avoid cross-reactivity with the immunizing carrier (KLH).

Materials:

-

4-Methylaniline-BSA conjugate (for coating)

-

Serum samples (from immunized and control animals)

-

High-binding 96-well ELISA plates

-

Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

-

Wash Buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

-

HRP-conjugated anti-species IgG secondary antibody (e.g., anti-mouse IgG-HRP)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

Figure 3. Experimental workflow for an indirect ELISA to detect anti-4-methylaniline antibodies.

Quantitative Data Summary

Generating a robust antibody response is critical for the development of immunoassays or vaccines. The success of an immunization protocol is typically assessed by measuring the antibody titer, which is the reciprocal of the highest serum dilution that gives a positive signal in an ELISA. Below are illustrative data representing a typical outcome from an immunization study in mice using a 4-methylaniline-KLH conjugate.[17][18]

Table 1: Illustrative Anti-4-Methylaniline IgG Titers in Mice Data are representative examples based on typical hapten immunization studies and are for illustrative purposes only.

| Mouse ID | Pre-immune Serum Titer | Post-immunization Serum Titer (Week 6) | Fold Increase |

| Mouse 1 | < 100 | 12,800 | > 128 |

| Mouse 2 | < 100 | 25,600 | > 256 |

| Mouse 3 | < 100 | 6,400 | > 64 |

| Mouse 4 | < 100 | 25,600 | > 256 |

| Mouse 5 | < 100 | 12,800 | > 128 |

| Average | < 100 | 16,640 | > 166 |

Table 2: Illustrative Competitive ELISA Data for 4-Methylaniline This table illustrates typical results from a competitive ELISA designed to quantify free 4-methylaniline.

| 4-Methylaniline Conc. (ng/mL) | Average Absorbance (450 nm) | % Inhibition |

| 0 (B₀) | 1.852 | 0% |

| 0.1 | 1.630 | 12% |

| 0.5 | 1.259 | 32% |

| 1.0 | 0.944 | 49% |

| 2.5 (IC₅₀) | 0.920 | 50% |

| 5.0 | 0.611 | 67% |

| 10.0 | 0.352 | 81% |

| 50.0 | 0.111 | 94% |

The IC₅₀ (half-maximal inhibitory concentration) is a key metric indicating the sensitivity of the immunoassay.

Conclusion

4-Methylaniline serves as a classic prohapten, requiring metabolic N-oxidation to form reactive species that covalently bind to carrier proteins. The resulting hapten-carrier adduct initiates a complex and coordinated T-cell-dependent immune response, culminating in the production of hapten-specific antibodies. Understanding this mechanism is crucial for researchers in toxicology, immunology, and drug development, particularly for assessing the immunogenic potential of small molecule drugs and their metabolites, and for the rational design of immunoassays and conjugate vaccines. The experimental protocols and data presented in this guide provide a framework for the practical study and application of these principles.

References

- 1. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]

- 4. p-Chloro-o-toluidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effect of norharman on the mutagenicity of toluidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. op.europa.eu [op.europa.eu]

- 8. "Characterization of Blood Protein Modifications by Reactive Drug of Ab" by William J. Morrison IV [digitalcommons.fiu.edu]

- 9. mdpi.com [mdpi.com]

- 10. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Identification of proteins adducted by reactive metabolites of naphthalene and 1-nitronaphthalene in dissected airways of rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. seracare.com [seracare.com]

- 17. A preclinical study comparing approaches for augmenting the immunogenicity of a heptavalent KLH-conjugate vaccine against epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Characterization of KLH-driven immune responses in clinical studies: A systematic review [frontiersin.org]

A Technical Guide to the Safe Handling of 4-Methylaniline (p-Toluidine)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety data and handling precautions for 4-Methylaniline (also known as p-Toluidine, CAS No. 106-49-0). The information is compiled to ensure safe laboratory practices and to mitigate risks associated with the use of this chemical in research and development settings.

Hazard Identification and GHS Classification

4-Methylaniline is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these hazards before handling the compound.

GHS Classification: [1]

-

Acute Toxicity, Oral: Category 3

-

Acute Toxicity, Dermal: Category 3

-

Acute Toxicity, Inhalation: Category 3

-

Serious Eye Irritation: Category 2

-

Skin Sensitization: Category 1

-

Carcinogenicity: Category 2

-

Hazardous to the Aquatic Environment, Acute Hazard: Category 1

GHS Label Elements:

-

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS08 (Health Hazard)

-

GHS09 (Environment)

-

-

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H351: Suspected of causing cancer.

-

H400: Very toxic to aquatic life.

-

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Methylaniline is essential for safe storage and handling.

| Property | Value |

| Appearance | Colorless solid / White lustrous plates or leaflets[1][3][4] |

| Molecular Formula | C₇H₉N[5] |

| Molecular Weight | 107.15 g/mol [2][4][5] |

| Melting Point | 41-46 °C (lit.)[2][5] |

| Boiling Point | 200-201 °C (lit.)[2][3][5] |

| Flash Point | 87 °C (188.6 °F) - closed cup[2] |

| Density | 0.973 g/mL at 25 °C (lit.)[2][5] |

| Vapor Density | 3.9 (vs air)[2] |

| Autoignition Temperature | 481.6 °C (899 °F)[2][5] |

| Solubility in Water | 7 g/L[2][3] |

| pH | 7.8 (at 7 g/L)[2] |

Toxicological Information

4-Methylaniline is toxic and poses significant health risks upon exposure. Absorption through any route can lead to the formation of methemoglobin, causing cyanosis (blue discoloration of lips, nails, and skin), headache, dizziness, and nausea[1][3][6]. It is also a suspected human carcinogen[1][5].

| Toxicity Data | Value | Species |

| LD50 Oral | 336 mg/kg[5] | Rat |

| LD50 Oral | 330 mg/kg[5] | Mouse |

| Skin Irritation | 500 mg/24 h (Severe)[5] | Rabbit |

| Eye Irritation | 20 mg/24 h (Moderate)[5] | Rabbit |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) must be implemented.

| Exposure Limit | Value |

| ACGIH TLV-TWA | 2 ppm (skin)[1][5] |

| MAK | Carcinogen category: 3B; Skin absorption (H); Sensitization of skin (SH)[1] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][3]

-

Respiratory Protection: All handling should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][3]

Caption: Hierarchy of controls for mitigating exposure to 4-Methylaniline.

Safe Handling and Storage

Handling:

-

Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

-

Avoid all contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1][3]

-

Use non-sparking tools and take precautionary measures against static discharge, as flammable vapor/air mixtures may form above 87°C.[1][6]

-

Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

-

Store locked up and away from incompatible substances such as strong oxidants, strong acids, and foodstuffs.[1][6]

-

Keep away from heat, sparks, and open flames.[3]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

-

Ingestion: Rinse mouth. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

Accidental Release Measures:

-

Evacuate the area immediately.

-

Wear complete personal protective clothing, including a self-contained breathing apparatus.[1]

-

Prevent the chemical from entering drains or the environment.[1][7]

-

For solid spills, carefully sweep the substance into a sealable container for disposal. If appropriate, moisten first to prevent dusting.[1]

Fire-Fighting Measures:

-

Use water spray, foam, dry chemical, or carbon dioxide to extinguish flames.[1][3]

-

Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

-

Combustion produces highly toxic fumes of nitrogen oxides.[1][3]

Experimental Protocols for Safety Assessment

While specific experimental safety assessment protocols for 4-Methylaniline are not detailed in the provided search results, a standard methodology for determining acute oral toxicity, such as the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method), is presented below as a representative example.

Methodology: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance and assign a GHS classification category. This method uses a stepwise procedure with a minimum number of animals.

-

Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Dose Formulation: The test substance is typically administered in a constant volume via gavage. The vehicle is chosen based on the substance's solubility and should be non-toxic.

-

Sighting Study (Step 1): A single animal is dosed at a starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the next step.

-

Main Study (Step 2 & 3):

-

If the first animal survives, two additional animals are dosed at the same level.

-

If the first animal dies, two additional animals are dosed at a lower level (e.g., 50 mg/kg).

-

The study proceeds sequentially based on the number of mortalities within defined periods.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis & Classification: The substance is classified into one of the GHS categories based on the number of mortalities observed at specific dose levels. For example, if 2 out of 3 animals die at 50 mg/kg, the substance would be classified as GHS Category 2. If 2-3 animals die at 300 mg/kg, it would be classified as GHS Category 3, which aligns with the known classification of 4-Methylaniline.

Caption: A generalized workflow for an acute oral toxicity study.

References

- 1. echemi.com [echemi.com]

- 2. p-Toluidine 99.6 106-49-0 [sigmaaldrich.com]

- 3. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

In-Depth Technical Guide: Solubility of TETS-4-Methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of TETS-4-Methylaniline, a hapten derivative of the potent neurotoxin tetramethylenedisulfotetramine (TETS). Understanding the solubility of this compound is critical for its use in immunological assay development, neurotoxicity research, and potential therapeutic countermeasures. This document details the inferred solubility based on its synthesis and purification, provides the experimental protocol for its preparation, and visualizes the synthetic pathway.

Core Focus: this compound

This compound, identified as compound 2k in the foundational research by Barnych et al., is a key derivative in a library of TETS haptens.[1] These haptens are designed for conjugation to carrier proteins to elicit an immune response, enabling the development of sensitive immunoassays for the detection of TETS.[1] The addition of the 4-methylaniline moiety provides a functional group for this conjugation.

Solubility Profile of this compound

Direct quantitative solubility studies for this compound are not publicly available. However, its solubility can be inferred from the solvents used during its multi-step synthesis and purification, as detailed in the supporting information of the primary literature. The compound's solubility is critical for its handling, reaction work-up, and purification.

The following table summarizes the inferred solubility of this compound in various organic solvents.

| Solvent | Type | Inferred Solubility | Role in Synthesis/Purification |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | Reaction solvent, Extraction |

| Ethyl acetate (EtOAc) | Ester | Soluble | Extraction, Chromatography Eluent |

| Hexane | Alkane | Sparingly Soluble / Insoluble | Chromatography Eluent |

| Methanol (MeOH) | Alcohol | Soluble | Chromatography Eluent |

| Acetonitrile (MeCN) | Nitrile | Soluble | Reaction solvent |

| Tetrahydrofuran (THF) | Ether | Soluble | Reaction solvent |

| N,N-Dimethylformamide (DMF) | Amide | Soluble | Reaction solvent |

| Water (H₂O) | Aqueous | Insoluble | Used in work-up to precipitate the compound |

Experimental Protocol: Synthesis of this compound

The following protocol is an adapted summary from the work of Barnych et al. for the synthesis of this compound.

Materials and Reagents:

-

Precursor TETS derivative

-

4-Methylaniline

-

Acetonitrile (MeCN)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: A solution of the precursor TETS derivative is prepared in acetonitrile.

-

Addition of Reagents: To this solution, 4-methylaniline and triethylamine are added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane, followed by a methanol gradient to elute the final product.

-

Characterization: The structure and purity of the final compound, this compound, are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizing the Synthesis and Logic

To further elucidate the experimental workflow and the logic of hapten utilization, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Logic of this compound as a hapten for antibody production.

References

TETS-4-Methylaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic and toxicological pathways, and relevant experimental protocols for 4-methylaniline (also known as p-toluidine). This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Core Molecular and Physicochemical Properties

4-Methylaniline is an aromatic amine that is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] It is characterized by a methyl group attached to the para position of an aniline molecule.[1]

The fundamental molecular details of 4-methylaniline are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [2] |

| CAS Number | 106-49-0 | [1] |

| IUPAC Name | 4-methylaniline |

A summary of key physicochemical properties of 4-methylaniline is presented in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| Appearance | White, shiny, lamellar crystals; may appear as a colorless to pale yellow solid or liquid. | [1][2] |

| Melting Point | 41-46 °C | [2] |

| Boiling Point | 200 °C | [2] |

| Density | 0.973 g/mL at 25°C | [2] |

| Flash Point | 192 °F (88.9 °C) | [2] |

| Water Solubility | 1.1 g/100 mL | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, pyridine, carbon tetrachloride, methanol, carbon disulfide, and oils. | [1][2] |

| Vapor Pressure | 0.26 mm Hg at 25 °C | |

| Refractive Index | 1.5534 | [2] |

| pKa/pKb | 5.08 (pKa of the conjugate acid) | [3] |

Metabolic and Toxicological Pathways

The biotransformation and toxicity of 4-methylaniline are critical considerations in its handling and application. The following sections and diagrams illustrate the key pathways.

The metabolism of aromatic amines like 4-methylaniline primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions. Key enzyme systems, including cytochrome P-450 and flavin-containing monooxygenases, are involved in its metabolism.[4][5] The metabolic processes for N-substituted anilines often involve N-dealkylation, ring hydroxylation, and N-oxidation.[6]

4-Methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] A primary toxic effect is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[7] This can lead to cyanosis and, in severe cases, central nervous system depression and anoxia.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-methylaniline are crucial for research and development. The following protocols are representative of standard laboratory procedures.

A common method for the preparation of 4-methylaniline is the reduction of p-nitrotoluene.[2]

-

Reaction: p-Nitrotoluene is reduced using a suitable reducing agent, such as sodium sulfide, under controlled temperature and pressure.

-

Procedure:

-

The reduction of p-nitrotoluene is carried out at a temperature of 124-126 °C and a gauge pressure of 0.2 MPa with sodium sulfide.

-

After the reaction, the mixture is allowed to stand and separate into layers.

-

The aqueous layer is removed.

-

The organic layer containing the product is then distilled under reduced pressure.

-

The distilled product is condensed, crystallized, and dried to yield the final 4-methylaniline product.

-

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of 4-methylaniline.

-

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[8]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[8]

-

Flow Rate: A flow rate of approximately 0.7 mL/min is often used.[8][9]

-

Detection: UV detection is performed at a wavelength where 4-methylaniline exhibits strong absorbance, such as 190 nm or 243 nm.[8][9]

-

Quantification: The concentration of 4-methylaniline is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the analyte.[9]

-

This technical guide provides foundational information for professionals working with 4-methylaniline. For specific applications, further optimization of protocols and a thorough review of the most current safety and handling guidelines are recommended.

References

- 1. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]

Literature review of TETS-4-Methylaniline research

An In-depth Technical Guide to TETS-4-Methylaniline

This whitepaper provides a comprehensive review of the available scientific literature on this compound, a hapten designed for the development of immunoassays against the potent neurotoxin Tetramethylenedisulfotetramine (TETS). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of the underlying scientific processes.

Introduction

Tetramethylenedisulfotetramine (TETS), a banned rodenticide, is a highly potent, non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor, leading to severe convulsions and neurotoxicity.[1][2] The need for rapid and sensitive detection methods for TETS has driven the development of immunoassays.[1] this compound (also referred to as compound 2k in the primary literature) is a key hapten synthesized to elicit an immune response against TETS.[3][4] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[5] This guide focuses on the synthesis, biological activity, and immunological application of this compound as described in the foundational research by Barnych et al. (2017).

Data Presentation

The primary quantitative data available for this compound and related compounds pertains to their activity as GABA receptor inhibitors and their efficacy in generating an immune response.

Table 1: Electrophysiological Activity of TETS and its Analogs

| Compound | Description | Activity |

| TETS | Tetramethylenedisulfotetramine | 69.4 ± 1.0% block (n=4) |

| This compound (2k) | Hapten | Data not available in the primary study for this specific compound's electrophysiological activity. It was selected for immunization based on its structural properties. |

| Analog 4a | TETS analog | 43.9 ± 2.1% block (n=3) |

| Analog 2a | TETS analog | 59.8 ± 20.5% block (n=5) |

| Analog 2c | TETS analog | 59.4 ± 12.6% block (n=3) |

| Data sourced from Barnych et al. (2017). The study notes that the potency of the analogs was an order of magnitude lower than TETS.[1][3] |

Table 2: Immune Response to TETS Haptens in Rabbits

| Immunizing Hapten | Carrier Protein | Result |

| This compound (2k) | Thyroglobulin | Sera from immunized rabbits recognized the corresponding hapten and its binding was inhibited by free TETS. |

| Hapten 2j | Thyroglobulin | Sera from immunized rabbits recognized the corresponding hapten and its binding was inhibited by free TETS. |

| Hapten 2d | Thyroglobulin | Sera from immunized rabbits recognized the corresponding hapten and its binding was inhibited by free TETS. |

| This table summarizes the findings from competitive ELISA experiments.[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its conjugation to carrier proteins for immunization.

Synthesis of this compound (Compound 2k)

The synthesis of this compound is part of a broader synthetic approach to create a library of TETS-like compounds. The general strategy involves the co-condensation of formaldehyde and an aldehyde with a sulfamide.[3] While the specific multi-step synthesis for each analog is detailed in the supporting information of the primary study, the general workflow is depicted below.

Conjugation of this compound to Carrier Proteins

For the generation of antibodies, this compound was conjugated to a carrier protein. Thyroglobulin was chosen for immunization due to its high immunogenicity.[3] Two primary methods were employed for this conjugation:

-

Diazotization: This method involves the conversion of the aromatic amine group on this compound into a diazonium salt, which then reacts with tyrosine residues on the carrier protein.

-

Glutaraldehyde Method: This method uses glutaraldehyde as a cross-linking agent to connect the amino group of the hapten to the amino groups of lysine residues on the carrier protein.[4]

The selection of the conjugation method is crucial for presenting the hapten to the immune system in a way that generates antibodies recognizing the free TETS molecule.

Visualizations

The following diagrams illustrate the key processes involved in the research and application of this compound.

Caption: General synthetic workflow for this compound.

Caption: Workflow for hapten conjugation and antibody production.

Caption: Simplified signaling pathway of TETS action on GABA-A receptors.

Conclusion

This compound is a crucial synthetic hapten that has enabled the generation of antibodies capable of recognizing the neurotoxin TETS. The research by Barnych et al. (2017) provides the foundational data and protocols for its synthesis and application in immunology. While the electrophysiological properties of this compound itself were not the focus of the initial study, its successful use in generating TETS-recognizing antibodies underscores its importance in the development of diagnostic tools for this hazardous compound. Further research could explore the direct interaction of this and other haptens with the GABA-A receptor to refine the design of future haptens and potential therapeutic interventions.

References

- 1. Development of Tetramethylenedisulfotetramine (TETS) Hapten Library: Synthesis, Electrophysiological Studies, and Immune Response in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetramethylenedisulfotetramine: A Health Risk Compound and a Potential Chemical Warfare Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of tetramethylenedisulfotetramine (TETS) hapten library: synthesis, electrophysiological studies and immune response in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on TETS-4-Methylaniline and its Relation to Tetramethylenedisulfotetramine (TETS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TETS-4-Methylaniline, a hapten analog of the potent convulsant tetramethylenedisulfotetramine (TETS). It details the synthesis, chemical properties, and biological activity of this compound in relation to TETS, offering valuable insights for researchers in toxicology, pharmacology, and immunology.

Introduction to Tetramethylenedisulfotetramine (TETS)

Tetramethylenedisulfotetramine (TETS), a cage-like organosulfur compound, is a highly potent neurotoxin. First synthesized in 1949, it was briefly used as a rodenticide before being banned worldwide due to its extreme toxicity to humans and the lack of a specific antidote. TETS is a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of the GABA-A receptor, TETS prevents the influx of chloride ions into neurons, leading to a decrease in neuronal inhibition and subsequent hyperexcitability, convulsions, and, at sufficient doses, death. Its ease of synthesis and high toxicity have also raised concerns about its potential use as a chemical threat agent.

This compound: A Hapten Analog

This compound is a derivative of TETS developed as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The development of haptens for TETS is crucial for the generation of antibodies, which are essential for creating immunoassays for the rapid and sensitive detection of this toxin. This compound, designated as compound 2k in the foundational research by Barnych et al. (2017), was synthesized as part of a library of TETS analogs to identify suitable candidates for antibody production.[1]

Chemical Structure

The core structure of TETS is a rigid, adamantane-like cage. This compound retains a significant portion of this core structure but incorporates a 4-methylaniline moiety. This functional group provides a site for conjugation to carrier proteins, a necessary step for immunogenicity.

Figure 1: Chemical Structures of TETS and this compound

Caption: Comparative structures of TETS and this compound.

Synthesis Protocols

Synthesis of Tetramethylenedisulfotetramine (TETS)

The synthesis of TETS is notoriously simple, contributing to concerns about its illicit production. The primary method involves the condensation reaction of sulfamide and formaldehyde.

Experimental Protocol: Synthesis of TETS

-

Reaction Setup: In a well-ventilated fume hood, combine sulfamide and an aqueous solution of formaldehyde in a suitable reaction vessel.

-

Acid Catalysis: The reaction is typically catalyzed by the addition of a strong acid, such as hydrochloric acid.

-

Reaction Conditions: The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized. The crude product precipitates and can be collected by filtration. The solid is then washed with water and can be further purified by recrystallization from a suitable solvent like acetone to yield crystalline TETS.

Synthesis of this compound (Compound 2k)

The synthesis of this compound is a more complex, multi-step process designed to introduce the aniline functionality while avoiding the formation of the highly toxic TETS as a byproduct. The following protocol is a general representation based on the synthesis of similar TETS analogs. For the exact, detailed protocol, refer to the supplementary information of Barnych et al., Chemistry, 2017, 23, 55.[1]

Experimental Protocol: Synthesis of this compound (Compound 2k)

The synthesis of this compound (compound 2k ) involves a multi-step pathway that begins with the reaction of a substituted sulfamide with paraformaldehyde and an appropriate amine precursor to build the core heterocyclic structure with the desired functional group for subsequent modification.

A detailed, step-by-step protocol is proprietary to the research conducted by Barnych et al. and is outlined in their 2017 publication. The general approach involves the careful control of reaction conditions to favor the formation of the desired analog over the parent TETS compound. This includes the use of specific protecting groups and a final deprotection step to yield the reactive amine functionality of the 4-methylaniline moiety.

Biological Activity and Quantitative Comparison

TETS is a potent non-competitive antagonist of the GABA-A receptor. The introduction of the 4-methylaniline group in this compound is expected to alter its binding affinity and efficacy at the receptor. Studies on a library of TETS analogs, including compounds structurally similar to this compound, have shown that these modifications generally lead to a decrease in potency compared to the parent TETS molecule.

Table 1: Comparative Biological Activity of TETS and Analogs

| Compound | Assay Type | Target | Key Parameter | Value | Reference |

| TETS | Whole-Cell Voltage Clamp | α1β2γ2L GABA-A Receptor | % Current Blockade (at 50 µM) | 69.4 ± 1.0% | [1] |

| Analog 4a | Whole-Cell Voltage Clamp | α1β2γ2L GABA-A Receptor | % Current Blockade (at 50 µM) | 43.9 ± 2.1% | [1] |

| Analog 2a | Whole-Cell Voltage Clamp | α1β2γ2L GABA-A Receptor | % Current Blockade (at 50 µM) | 59.8 ± 20.5% | [1] |

| Analog 2c | Whole-Cell Voltage Clamp | α1β2γ2L GABA-A Receptor | % Current Blockade (at 50 µM) | 59.4 ± 12.6% | [1] |

| TETS | Calcium Oscillation Assay | Primary Hippocampal Neurons | EC50 (Amplitude Increase) | 1.8 µM (95% CI: 1.12-2.80 µM) | [1] |

| Analog 4a | Calcium Oscillation Assay | Primary Hippocampal Neurons | EC50 (Amplitude Increase) | 7.15 µM (95% CI: 3.13-16.35 µM) | [1] |

Note: Data for this compound (2k) is not explicitly provided in the main text of the cited paper but is part of the broader library of less potent analogs.

Mechanism of Action and Signaling Pathway

TETS exerts its neurotoxic effects by blocking the chloride channel of the GABA-A receptor. This action is non-competitive, meaning TETS does not bind to the same site as GABA but to a different site within the ion channel pore. This blockade prevents the hyperpolarizing influx of chloride ions that normally occurs upon GABA binding, thus attenuating the inhibitory signal. The net result is an increase in neuronal excitability, leading to uncontrolled firing and seizures.

Caption: Signaling pathway of GABA-A receptor and TETS antagonism.

Experimental Methodologies

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the membrane of a single cell, allowing for the characterization of ion channel function and the effects of pharmacological agents.

Experimental Protocol: Whole-Cell Patch-Clamp

-

Cell Culture: Human embryonic kidney (HEK) cells are transfected with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ. The internal solution contains a physiological concentration of ions, including a chloride salt.

-

Recording: A micropipette is brought into contact with a single transfected cell to form a high-resistance seal. The cell membrane is then ruptured to achieve the whole-cell configuration.

-

Drug Application: The cell is held at a constant voltage (e.g., -60 mV). A baseline current is established, and then GABA is applied to elicit a chloride current. Subsequently, GABA is co-applied with different concentrations of the test compound (TETS or this compound) to measure the extent of channel blockade.

-

Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control GABA-evoked current to determine the percentage of inhibition and to calculate an IC50 value.

Caption: Experimental workflow for whole-cell electrophysiology.

Calcium Oscillation Assay

This high-throughput screening method measures changes in intracellular calcium concentrations in neuronal cultures, which can be indicative of neuronal activity and excitotoxicity.

Experimental Protocol: Calcium Oscillation Assay

-

Neuronal Culture: Primary hippocampal neurons are isolated from embryonic mice and cultured on multi-well plates to allow for the formation of synaptic networks.

-

Dye Loading: After a period of maturation in vitro, the neuronal cultures are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR), and baseline spontaneous calcium oscillations are recorded.

-

Compound Addition: TETS or its analogs are added to the wells at various concentrations.

-

Post-Dosing Measurement: Changes in the frequency, amplitude, and duration of calcium oscillations are recorded and compared to the baseline.

-

Data Analysis: The data is analyzed to determine the effect of the compounds on neuronal network activity and to calculate EC50 values for the observed effects.

Conclusion

This compound is a synthetically derived analog of the highly toxic compound TETS. Its primary utility lies in its role as a hapten for the development of immunoassays, which are critical for the detection of TETS. While retaining the core structural elements of TETS, the addition of the 4-methylaniline moiety significantly reduces its biological activity as a GABA-A receptor antagonist. This technical guide provides researchers with the foundational knowledge of the relationship between these two compounds, including their synthesis, mechanism of action, and the experimental protocols used for their characterization. This information is vital for the advancement of research in neurotoxicology, the development of diagnostic tools, and the exploration of potential therapeutic countermeasures for TETS poisoning.

References

Methodological & Application

Application Note and Protocol: Conjugation of TETS-4-Methylaniline to Carrier Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small molecules, or haptens, like TETS-4-Methylaniline, are generally not immunogenic on their own. To elicit an immune response and generate antibodies against them, they must be covalently coupled to a larger carrier protein.[1][2] This process, known as hapten-carrier conjugation, renders the hapten immunogenic by presenting it to the immune system in the context of a larger, recognizable protein. The resulting conjugate can then be used for various applications, including antibody production, immunoassays, and vaccine development.[3]

This document provides a detailed protocol for conjugating the amine-containing hapten, this compound, to a carrier protein using a two-step method involving succinylation followed by a carbodiimide crosslinker chemistry (EDC/NHS). The most commonly used carrier proteins for this purpose are Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[2][3]

Principle of the Method

The protocol involves two main stages:

-

Modification of the Hapten: The primary amine group of this compound is reacted with succinic anhydride. This reaction introduces a carboxylic acid group onto the hapten, creating a succinylated derivative. This step is crucial for enabling the subsequent reaction with the carrier protein's amine groups.

-

Conjugation to the Carrier Protein: The newly introduced carboxyl group on the succinylated this compound is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] NHS stabilizes this intermediate by converting it into a more stable NHS ester.[5] This amine-reactive NHS ester then efficiently reacts with the primary amine groups (e.g., on lysine residues) of the carrier protein (BSA or KLH) to form stable amide bonds, covalently linking the hapten to the protein.[4][7]

Experimental Protocols

Materials and Reagents

-

This compound

-

Succininc anhydride

-

Triethylamine (TEA)

-

Anhydrous Dioxane or Dimethylformamide (DMF)

-

Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0[6]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Glycine

-

Dialysis tubing (10 kDa MWCO) or desalting columns[6]

-

Standard laboratory equipment (magnetic stirrer, pH meter, spectrophotometer, etc.)

Protocol 1: Succinylation of this compound

This protocol describes the modification of this compound to introduce a carboxyl group.

-

Dissolve this compound in anhydrous dioxane or DMF to a final concentration of 100 mM.

-

In a separate tube, prepare a 1 M solution of succinic anhydride in the same solvent.

-

Add the succinic anhydride solution to the this compound solution in a 1.5-fold molar excess.

-

Add triethylamine (TEA) to the reaction mixture at a final concentration of 1.1 equivalents relative to the succinic anhydride.

-

Stir the reaction mixture at room temperature for 24 hours in a fume hood.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under vacuum. The resulting succinylated hapten may be used directly or purified further by chromatography if necessary.

Protocol 2: Conjugation of Succinylated this compound to a Carrier Protein

This protocol details the EDC/NHS-mediated conjugation of the carboxylated hapten to the carrier protein.

Carrier Protein Preparation:

-

Dissolve the carrier protein (BSA or KLH) in the Conjugation Buffer to a concentration of 10 mg/mL.[6] If using KLH, note that its solubility can be limited.[3]

Activation of Succinylated Hapten:

-

Dissolve the succinylated this compound in the Conjugation Buffer.

-

Add the succinylated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein can be varied to achieve different conjugation densities. A common starting point is a 20-50 fold molar excess of hapten.

-

Freshly prepare a 10 mg/mL solution of EDC in ultrapure water.[6]

-

Freshly prepare a 10 mg/mL solution of NHS (or Sulfo-NHS) in ultrapure water or DMSO.

-

Add EDC and NHS to the hapten-carrier protein mixture. A common molar excess is 2-5 fold over the amount of hapten. For example, for 2 mg of carrier protein, you might add 100 µL of the 10 mg/mL EDC solution.[6]

Conjugation Reaction:

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[6] The activation reaction is most efficient at pH 4.5-7.2, while the reaction with amines is more efficient at pH 7-8. For a two-step reaction, the pH can be raised after the initial activation.[6]

Quenching and Purification:

-

Quench the reaction by adding a quenching solution (e.g., hydroxylamine or glycine) to a final concentration of 10-50 mM to consume any unreacted NHS esters.

-

Purify the conjugate to remove unreacted hapten and crosslinking reagents. This is typically done by extensive dialysis against PBS at 4°C or by using a desalting column.[6][8]

Protocol 3: Characterization of the Conjugate

Determination of Hapten-to-Protein Ratio:

The degree of conjugation, or the number of hapten molecules per carrier protein molecule, can be determined using several methods:

-

UV-Vis Spectrophotometry: If the hapten has a unique absorbance peak, the concentration of the hapten and the protein can be determined simultaneously, allowing for the calculation of the molar substitution ratio.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: The mass of the native carrier protein is compared to the mass of the conjugate. The mass difference corresponds to the number of conjugated hapten molecules.[1][8][9]

-

Trinitrobenzenesulfonic Acid (TNBSA) Assay: This assay quantifies the number of free primary amines remaining on the carrier protein after conjugation. By comparing this to the number of amines on the unconjugated protein, the number of amines consumed in the conjugation reaction (and thus the number of conjugated haptens) can be calculated.

Data Presentation

The following tables summarize typical quantitative data for hapten-carrier conjugation experiments. Note that these are representative values and optimal conditions for this compound conjugation should be determined empirically.

Table 1: Reactant Concentrations and Ratios for Conjugation

| Component | Recommended Concentration/Ratio | Purpose |

| Carrier Protein (BSA/KLH) | 5-10 mg/mL | Provides the immunogenic backbone. |